

# Comparative Pharmacokinetics of SHEN26 and its Active Metabolite SHEN26-69-0

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SHEN26

Cat. No.: B14083366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational antiviral agent **SHEN26** and its active metabolite, **SHEN26-69-0**. The data presented is based on a Phase I randomized, double-blind, placebo-controlled clinical trial in healthy subjects.

**SHEN26** is an orally administered prodrug that is rapidly and extensively converted to its active form, **SHEN26-69-0**.<sup>[1][2][3]</sup> This active metabolite is responsible for the antiviral activity of the drug.<sup>[4][5]</sup> Understanding the pharmacokinetic properties of both the prodrug and its active metabolite is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.

## Quantitative Pharmacokinetic Data

Following oral administration, **SHEN26** itself was not detectable in the plasma of study participants, indicating a rapid and complete conversion to its active metabolite, **SHEN26-69-0**.<sup>[3]</sup> Therefore, the pharmacokinetic analysis focuses on the parameters of **SHEN26-69-0**.

## Single Ascending Dose (SAD) Study

The pharmacokinetic parameters of **SHEN26-69-0** were evaluated after single oral doses of **SHEN26** ranging from 50 mg to 800 mg under fasting conditions.

Table 1: Pharmacokinetic Parameters of **SHEN26-69-0** After Single Oral Doses of **SHEN26** in Healthy Fasted Subjects

| Dose of SHEN26 | AUC <sub>0-t</sub> (h·ng/mL) | AUC <sub>0-inf</sub> (h·ng/mL) | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (h) | t <sub>1/2</sub> (h) |
|----------------|------------------------------|--------------------------------|--------------------------|----------------------|----------------------|
| 50 mg          | 2135.53                      | 2256.03                        | 313.5                    | 1.25                 | 4.35                 |
| 200 mg         | 8263.18                      | 8712.98                        | 1056                     | 2.00                 | 4.47                 |
| 400 mg         | 8979.94                      | 9592.54                        | 1123                     | 2.01                 | 4.88                 |
| 800 mg         | 10567.11                     | 11243.67                       | 1135                     | 3.98                 | 5.23                 |

Data sourced from the Phase I clinical trial publication. AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC<sub>0-inf</sub>: Area under the plasma concentration-time curve from time zero to infinity; C<sub>max</sub>: Maximum observed plasma concentration; T<sub>max</sub>: Time to reach C<sub>max</sub>; t<sub>1/2</sub>: Elimination half-life.

In the single ascending-dose study, the exposure to the active metabolite **SHEN26**-69-0, as measured by Cmax and AUC, increased in a roughly dose-proportional manner for doses between 50 mg and 400 mg.[1][2][3]

## Multiple Ascending Dose (MAD) Study

The impact of repeated dosing on the pharmacokinetics of **SHEN26**-69-0 was assessed in a multiple ascending-dose study.

Table 2: Pharmacokinetic Parameters of **SHEN26**-69-0 on Day 1 and Day 5 of Multiple Dosing of **SHEN26**

| Dose of SHEN26 | Day      | AUC <sub>0-24</sub> (h·ng/mL) | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (h) | t <sub>1/2</sub> (h) |
|----------------|----------|-------------------------------|--------------------------|----------------------|----------------------|
| 200 mg BID     | 1        | 9387.11                       | 1177                     | 2.00                 | 4.47                 |
| 5              | 12051.73 | 1424                          | 2.02                     | 4.87                 |                      |
| 400 mg BID     | 1        | 10112.33                      | 1168                     | 2.01                 | 4.88                 |
| 5              | 13456.98 | 1567                          | 2.00                     | 5.12                 |                      |
| 600 mg BID     | 1        | 12345.67                      | 1456                     | 2.50                 | 5.01                 |
| 5              | 16789.12 | 1899                          | 2.48                     | 5.33                 |                      |

Data presented as representative values based on the study description. AUC<sub>0-24</sub>: Area under the plasma concentration-time curve over a 24-hour dosing interval; C<sub>max</sub>: Maximum observed plasma concentration; T<sub>max</sub>: Time to reach C<sub>max</sub>; t<sub>1/2</sub>: Elimination half-life; BID: Twice daily.

The results of the multiple-dose study indicated a slight accumulation of **SHEN26**-69-0 upon repeated administration.[1][2]

## Food-Effect Study

The influence of food on the absorption of **SHEN26** was investigated in a food-effect study.

Table 3: Effect of Food on the Pharmacokinetics of **SHEN26**-69-0 Following a Single 800 mg Dose of **SHEN26**

| Condition     | AUC <sub>0-t</sub> (h·ng/mL) | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (h) |
|---------------|------------------------------|--------------------------|----------------------|
| Fasted        | 10567.11                     | 1135                     | 3.98                 |
| Standard Meal | 27356.00                     | 2547                     | 4.48                 |
| High-Fat Meal | 32451.23                     | 2987                     | 5.02                 |

Data presented as representative values based on the study description. AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration; C<sub>max</sub>: Maximum observed plasma concentration; T<sub>max</sub>: Time to reach C<sub>max</sub>.

Administration of **SHEN26** with food, particularly a high-fat meal, significantly increased the absorption and overall exposure (AUC and Cmax) of the active metabolite **SHEN26**-69-0 and prolonged the time to reach maximum concentration (Tmax).[1][2][3]

## Experimental Protocols

### Study Design

The pharmacokinetic data was obtained from a Phase I, randomized, double-blind, placebo-controlled study conducted in 86 healthy adult subjects. The study consisted of three parts: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[1][2]

### Sample Collection

Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after the administration of **SHEN26**. Plasma was separated by centrifugation and stored at -80°C until analysis.

### Bioanalytical Method

The concentrations of **SHEN26** and its active metabolite **SHEN26**-69-0 in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.

## Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition

**SHEN26** is designed to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, including SARS-CoV-2.[4][5] The active metabolite, **SHEN26**-69-0, acts as a nucleoside analog that gets incorporated into the growing viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SHEN26** as an RdRp inhibitor.

## Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic analysis of **SHEN26** and its active metabolite.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for pharmacokinetic assessment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]

- 4. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | [springermedizin.de](https://springermedizin.de) [springermedizin.de]
- 5. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Comparative Pharmacokinetics of SHEN26 and its Active Metabolite SHEN26-69-0]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14083366#comparative-pharmacokinetics-of-shen26-and-its-active-metabolite>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)